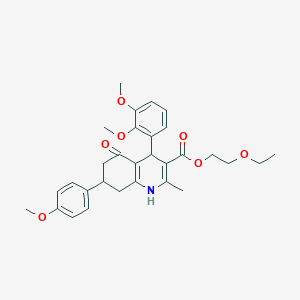
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate, also known as Coumarin-7-O-methanesulfonate, is a chemical compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate is not fully understood. However, it is known to undergo intramolecular cyclization in the presence of ROS, resulting in the formation of a fluorescent compound. It is also known to form a complex with zinc ions, resulting in a change in its fluorescence properties. In PDT, it is activated by light, resulting in the production of reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the major advantages of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate in lab experiments is its high sensitivity and selectivity for the detection of ROS and zinc ions. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
将来の方向性
There are several future directions for the use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules such as proteins and nucleic acids. Another direction is the optimization of its photosensitizing properties for the treatment of cancer. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives can lead to the discovery of new biological activities and applications.
合成法
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate can be achieved through a multi-step reaction. The first step involves the reaction of 3,4,8-trimethylcoumarin with methanesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of 3,4,8-trimethylcoumarin-7-yl methanesulfonate. The second step involves the oxidation of the methoxy group to the corresponding aldehyde using a mild oxidant such as pyridinium chlorochromate. The final step involves the reaction of the aldehyde with methanesulfonic acid in the presence of a catalyst such as p-toluenesulfonic acid. This results in the formation of this compound.
科学的研究の応用
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate has been used in scientific research for various purposes. One of its major applications is in the field of fluorescence microscopy. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples. In addition, it has been used as a photosensitizer for photodynamic therapy (PDT) of cancer.
特性
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-7-8(2)13(14)17-12-9(3)11(6-5-10(7)12)18-19(4,15)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZJTUHPILQHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine oxalate](/img/structure/B5213195.png)
![N~1~-(sec-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5213196.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5213199.png)
![4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5213207.png)
![ethyl (5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5213211.png)
![ethyl 4-oxo-3-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxylate](/img/structure/B5213229.png)
![2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5213232.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5213233.png)


![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)